Penciclovir Sodium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

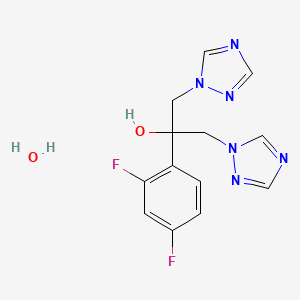

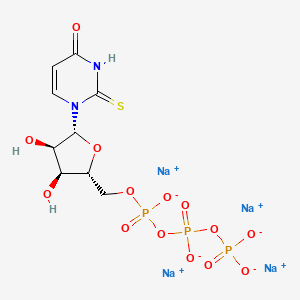

Penciclovir sodium is a guanosine analogue antiviral drug primarily used for the treatment of various herpesvirus infections. It is a nucleoside analogue that exhibits low toxicity and good selectivity. This compound is often used as a topical treatment due to its poor absorption when administered orally .

Aplicaciones Científicas De Investigación

Penciclovir sodium has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of nucleoside analogues.

Medicine: Used in the treatment of recurrent herpes labialis (cold sores) and other herpesvirus infections.

Industry: Employed in the development of topical antiviral formulations.

Mecanismo De Acción

Penciclovir sodium is inactive in its initial form. Within a virally infected cell, viral thymidine kinase adds a phosphate group to the penciclovir molecule, which is the rate-limiting step in its activation. Cellular kinases then add two more phosphate groups, producing the active penciclovir triphosphate. This activated form inhibits viral DNA polymerase, impairing the virus’s ability to replicate within the cell .

Safety and Hazards

Penciclovir Sodium is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious eye irritation . Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Direcciones Futuras

With increasing use of antiherpesviral agents for extended periods, particularly in immunocompromised hosts, the emergence of resistant viruses has necessitated the development of newer agents with novel targets and better side-effect profiles . The evidence regarding genetic diversity among clinical isolates of these viruses suggests that a combination approach of different viral targets should be explored to mitigate the emergence of resistance mutations and treatment failures .

Análisis Bioquímico

Biochemical Properties

Penciclovir Sodium is a nucleoside analogue that exhibits low toxicity and good selectivity . It interacts with viral thymidine kinase, which phosphorylates the this compound molecule, a crucial step in its activation . Cellular kinases then add two more phosphate groups, producing the active this compound triphosphate .

Cellular Effects

This compound has a significant impact on cells infected with HSV-1 or HSV-2 . The activated form of this compound inhibits viral DNA polymerase, impairing the virus’s ability to replicate within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to this compound triphosphate by cellular kinases . This activated form selectively inhibits viral DNA polymerase by competing with deoxyguanosine triphosphate .

Temporal Effects in Laboratory Settings

The intracellular triphosphate of this compound is retained inside HSV-infected cells for 10-20 hours, compared with 0.7-1 hour for acyclovir . This suggests that this compound has a longer intracellular half-life, which could influence its long-term effects on cellular function.

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the sources, it is known to prevent mortality in mice .

Metabolic Pathways

This compound is involved in metabolic pathways where it interacts with viral thymidine kinase and cellular kinases . These interactions lead to the formation of this compound triphosphate, which inhibits viral DNA polymerase .

Subcellular Localization

Given its mechanism of action, it is likely localized to the nucleus where it interacts with viral DNA polymerase to inhibit viral replication .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of penciclovir sodium involves several steps. One method includes alkylating 2-amino-6-chloropurine with bromopropane triethyl ester under alkaline conditions to introduce the N-9 site side chain. This is followed by decarboxylation in a methanol solution of sodium methoxide and ester exchange to produce 2-amino-6-chloro-9-(3,3-dimethoxycarbonyl-1-propyl) purine. The product is then reduced using sodium borohydride to generate 2-amino-6-chloro-9-(3-hydroxymethyl-4-hydroxy-1-butyl) purine, which is finally hydrolyzed under acidic conditions to obtain penciclovir .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but is optimized for large-scale production. The process includes steps such as alkylation, decarboxylation, reduction, and hydrolysis, with careful control of reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

Penciclovir sodium undergoes various chemical reactions, including:

Oxidation: Penciclovir can be oxidized to form different derivatives.

Substitution: Substitution reactions are involved in the initial steps of its synthesis, such as the alkylation of 2-amino-6-chloropurine.

Common Reagents and Conditions

Alkylation: Bromopropane triethyl ester under alkaline conditions.

Decarboxylation: Sodium methoxide in methanol solution.

Reduction: Sodium borohydride.

Hydrolysis: Acidic conditions.

Major Products Formed

The major product formed from these reactions is penciclovir, which is then converted to its sodium salt form for medical use .

Comparación Con Compuestos Similares

Penciclovir sodium is similar to other nucleoside analogues, such as acyclovir and famciclovir. it has some unique properties:

Similar Compounds

- Acyclovir

- Famciclovir

- Ganciclovir

- Valacyclovir

This compound stands out due to its longer intracellular half-life and its effectiveness as a topical treatment .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Penciclovir Sodium involves the conversion of Penciclovir to its sodium salt form.", "Starting Materials": [ "Penciclovir", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Penciclovir is dissolved in methanol.", "Sodium hydroxide is added to the solution to form the sodium salt of Penciclovir.", "The mixture is stirred and heated to reflux for several hours.", "Water is added to the mixture to precipitate the Penciclovir Sodium salt.", "The precipitate is filtered and washed with water.", "The Penciclovir Sodium salt is dried and collected." ] } | |

Número CAS |

97845-62-0 |

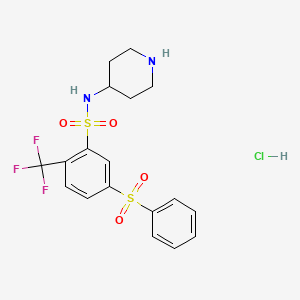

Fórmula molecular |

C10H14N5NaO3 |

Peso molecular |

275.24 g/mol |

Nombre IUPAC |

sodium;2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]purin-1-id-6-one |

InChI |

InChI=1S/C10H15N5O3.Na/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17;/h5-6,16-17H,1-4H2,(H3,11,13,14,18);/q;+1/p-1 |

Clave InChI |

NMQFQBOIHUIALG-UHFFFAOYSA-M |

SMILES |

C1=NC2=C(N1CCC(CO)C[O-])N=C(NC2=O)N.[Na+] |

SMILES canónico |

C1=NC2=C(N1CCC(CO)CO)N=C([N-]C2=O)N.[Na+] |

Números CAS relacionados |

39809-25-1 (Parent) |

Sinónimos |

sodium (S)-4-(2-amino-6-oxo-3H-purin-9(6H)-yl)-2-(hydroxymethyl)butan-1-olate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[(2s)-2-Amino-3-Hydroxypropyl]-2,6-Diiodophenoxy}phenol](/img/structure/B1139199.png)

![4-[(Z)-{(2Z)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid](/img/structure/B1139202.png)